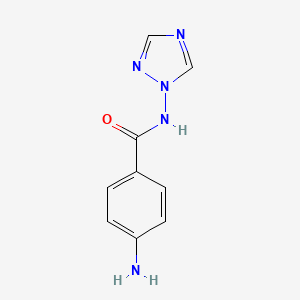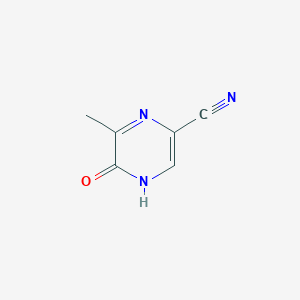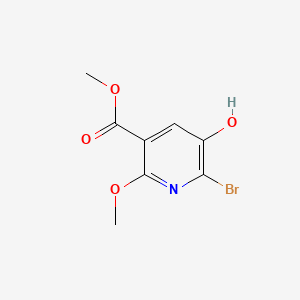
Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)-: is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- typically involves the reaction of benzamide derivatives with triazole precursors. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatographic techniques to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or methanol.
Substitution: Nucleophiles like halides, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: In medicinal chemistry, Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- is explored for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic activities against certain cancer cell lines, indicating its potential for cancer therapy .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby inducing cell death in cancer cells . The compound may also interact with microbial enzymes, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole derivative with similar structural features.
Benzamide: The parent compound without the triazole moiety.
4-Amino-1,2,4-Triazole: A triazole derivative with an amino group at the 4-position.
Uniqueness: Benzamide, 4-amino-N-(1H-1,2,4-triazol-2-yl)- is unique due to the presence of both the benzamide and triazole moieties, which confer distinct biological activities. The combination of these two functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry .
Properties
CAS No. |
63886-96-4 |
|---|---|
Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-amino-N-(1,2,4-triazol-1-yl)benzamide |
InChI |
InChI=1S/C9H9N5O/c10-8-3-1-7(2-4-8)9(15)13-14-6-11-5-12-14/h1-6H,10H2,(H,13,15) |
InChI Key |
IANLIXWJIDFXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)









![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)

![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
